Product packaging for Bacillomycin Fc(Cat. No.:CAS No. 115088-47-6)

Bacillomycin Fc

Cat. No.: B038029
CAS No.: 115088-47-6
M. Wt: 1101.3 g/mol
InChI Key: YXKHGFSEIGETSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillomycin Fc is a cyclic lipopeptide belonging to the iturin family, naturally produced by Bacillus subtilis. It is distinguished by its potent and specific antifungal activity, making it an essential tool for researchers studying fungal pathogenesis, developing novel antifungal agents, and exploring microbial competition. Its primary mechanism of action involves the disruption of fungal membrane integrity. The molecule interacts with sterols (particularly ergosterol) in the plasma membrane, forming pores that lead to ion leakage, loss of membrane potential, and ultimately, cell death. This membranolytic activity is highly effective against a broad spectrum of pathogenic fungi, including various Candida and Aspergillus species.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H84N12O14 B038029 Bacillomycin Fc CAS No. 115088-47-6

Properties

CAS No.

115088-47-6

Molecular Formula

C52H84N12O14

Molecular Weight

1101.3 g/mol

IUPAC Name

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide

InChI

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)

InChI Key

YXKHGFSEIGETSI-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Synonyms

Bacillomycin Fc

Origin of Product

United States

Molecular Mechanisms of Biological Activity

Fungal Cell Membrane Interaction and Disruption

The initial and most critical step in the antifungal action of Bacillomycin (B12659051) Fc is its interaction with the fungal cell membrane. This interaction is facilitated by the amphiphilic nature of the lipopeptide, which consists of a hydrophilic cyclic peptide ring and a hydrophobic β-amino fatty acid chain.

The primary mechanism by which Bacillomycin Fc disrupts the fungal cell membrane is through the formation of pores or ion-conducting channels. frontiersin.orgsemanticscholar.orgsci-hub.se This process is concentration-dependent. At a critical concentration, this compound molecules insert their hydrophobic lipid tails into the lipid bilayer of the fungal membrane, while the hydrophilic peptide portion remains at the membrane-water interface. This insertion disrupts the local membrane structure. As more lipopeptide molecules accumulate, they aggregate within the membrane, leading to the formation of pores that span the membrane. frontiersin.orgsci-hub.se These pores allow for the uncontrolled leakage of essential ions, such as K+, and other small molecules from the cytoplasm, disrupting the electrochemical gradient across the membrane. semanticscholar.orgnih.gov

The composition of the fungal cell membrane, particularly the presence of sterols and specific phospholipids, plays a crucial role in the activity of this compound and other iturin-family lipopeptides. mdpi.comnih.gov Ergosterol, the predominant sterol in fungal membranes, is a key target. nih.govyoutube.com It is believed that iturins interact with ergosterol, which facilitates the destabilization of the membrane and the formation of pores. nih.gov This interaction is a critical determinant of the selective toxicity of these lipopeptides towards fungal cells, as mammalian cell membranes contain cholesterol instead of ergosterol. youtube.com

Phospholipids also influence the interaction of this compound with the membrane. The specific head groups and acyl chain saturation of phospholipids can affect the insertion and aggregation of the lipopeptide molecules within the bilayer. researchgate.net Studies on related iturins have shown that the presence of specific phospholipids can either enhance or inhibit the pore-forming activity, highlighting the complexity of these interactions. nih.gov

The formation of pores in the fungal cell membrane has catastrophic consequences for cellular homeostasis. The efflux of potassium ions and the influx of other ions disrupt the membrane potential and the pH gradient, which are essential for numerous cellular processes, including nutrient transport and energy production. nih.gov This leads to a cascade of events, including osmotic imbalance, as water rushes into the cell, causing swelling and eventual lysis. nih.gov

Microscopic studies of fungi treated with related bacillomycins have revealed severe morphological changes, such as wrinkled and ruptured cell surfaces, and the leakage of cytoplasmic contents, confirming the lytic mode of action. nih.govnih.govresearchgate.net Ultimately, the widespread damage to the cell membrane and the loss of cellular integrity result in fungal cell death. nih.govresearchgate.net

Proposed Intracellular Targets and Pathways Affected

While the primary target of this compound is the cell membrane, there is evidence to suggest that it may also have intracellular effects. Once the membrane is permeabilized, the lipopeptide could potentially enter the cytoplasm and interact with intracellular components. Research on other iturin family members suggests that these lipopeptides can induce the accumulation of reactive oxygen species (ROS) within the fungal cell. nih.govnih.govfrontiersin.org This oxidative stress can damage various cellular macromolecules, including proteins, lipids, and nucleic acids, contributing to cell death.

Furthermore, some studies have indicated that iturin lipopeptides can affect specific signaling pathways within the fungal cell. For instance, treatment with Bacillomycin D has been shown to increase the phosphorylation of mitogen-activated protein kinases (MAPKs) involved in the cell wall integrity and high osmolarity glycerol (HOG) signaling pathways in Fusarium graminearum. nih.gov This suggests that the fungus attempts to mount a stress response to the membrane damage caused by the lipopeptide. There is also emerging research suggesting that iturins might interfere with DNA and RNA synthesis, although the exact mechanisms are not yet fully elucidated. youtube.comwikipedia.org

Comparative Analysis of Antifungal Mechanisms Across Iturin Family Lipopeptides

The iturin family of lipopeptides includes several structurally related compounds, such as Iturin A, Mycosubtilin (B72517), and other Bacillomycin variants (e.g., Bacillomycin D and L). frontiersin.orgmdpi.commdpi.com While they all share a common mechanism of disrupting fungal cell membranes through pore formation, there are subtle differences in their biological activities that can be attributed to variations in their amino acid sequence and the length and branching of their fatty acid chains. semanticscholar.org

For example, the length of the lipid tail can influence the efficiency of membrane insertion and the stability of the pores formed. nih.gov Variations in the peptide ring can affect the interaction with membrane components like ergosterol and the tendency of the lipopeptides to aggregate. Mycosubtilin, for instance, is considered one of the most active members of the iturin family, which is attributed to its specific amino acid composition. semanticscholar.org

The following table summarizes the key characteristics and reported mechanistic details of different iturin family members, providing a comparative perspective on their antifungal action.

LipopeptideKey Structural FeaturesPrimary Mechanism of ActionNoteworthy Research Findings
This compound Member of the Bacillomycin group within the iturin family.Disruption of fungal cell membrane via pore formation.Specific research on this compound is less abundant compared to other iturins. Its activity is inferred to be similar to other bacillomycins.
Iturin A Cyclic heptapeptide (B1575542) with a β-amino fatty acid chain.Forms ion-conducting pores in the fungal membrane, leading to K+ leakage. semanticscholar.orgShows strong activity against a broad range of fungi. mdpi.com Its interaction with the membrane is well-documented. nih.gov
Bacillomycin D Structurally similar to other bacillomycins, with variations in the fatty acid chain.Causes morphological changes to the plasma membrane and cell wall, leading to leakage of cytoplasm. nih.govnih.govInduces accumulation of reactive oxygen species (ROS) and affects MAPK signaling pathways in fungi. nih.govnih.gov
Mycosubtilin Considered one of the most potent iturin lipopeptides.Potent pore-forming activity in fungal membranes. semanticscholar.orgExhibits strong antifungal activity but is also noted for its hemolytic activity. semanticscholar.org

This comparative analysis underscores that while the fundamental antifungal strategy is conserved across the iturin family, subtle structural modifications can fine-tune their biological activity and target specificity.

Biosynthesis and Genetic Determinants

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

Non-ribosomal peptide synthetases are large multimodular enzymes responsible for the assembly of non-ribosomal peptides. Each module within the NRPS machinery is typically responsible for the incorporation of a single amino acid into the growing peptide chain mdpi.comoup.com.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., bamC)

The genes encoding the NRPS enzymes for bacillomycin (B12659051) synthesis are organized into large biosynthetic gene clusters (BGCs) ijcmas.com. For Bacillomycin D, a closely related analog, the operon spans approximately 37.8 kb and consists of four open reading frames (ORFs): bamD, bamA, bamB, and bamC ijcmas.comoup.com. This gene organization shares significant similarity with the mycosubtilin (B72517) and iturin A operons, suggesting a common evolutionary origin for these lipopeptides ijcmas.comoup.comgoogle.com. The bmy gene cluster, responsible for bacillomycin D biosynthesis, has been identified as a unique insertion in the Bacillus amyloliquefaciens FZB42 genome, not present in Bacillus subtilis 168 nih.gov. Cassette mutagenesis studies have confirmed the responsibility of these gene clusters for producing their respective secondary metabolites nih.gov.

Modular Organization and Functional Domains of NRPS Enzymes

NRPS enzymes exhibit a modular structure, where each module, typically around 1000 amino acids in length, catalyzes the incorporation of one amino acid oup.com. The order of these modules dictates the sequence of amino acids in the final peptide product, adhering to the collinearity rule mdpi.comoup.comgoogle.com. Each module is further subdivided into distinct functional domains:

Adenylation (A) domain: Responsible for recognizing and activating a specific amino acid by ATP hydrolysis, forming an aminoacyl adenylate ijcmas.comoup.comgoogle.com.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Binds the activated amino acid via a 4'-phosphopantetheinyl cofactor ijcmas.comoup.com.

Condensation (C) domain: Catalyzes the formation of a peptide bond between two consecutive amino acids, one tethered to its own T domain and the other to the preceding module's T domain mdpi.comoup.com.

Epimerization (E) domain: Can be integrated within a module to epimerize an amino acid from its L- to D-configuration oup.com.

Thioesterase (TE) domain: Typically located at the C-terminus of the final module, this domain is responsible for the cyclization and release of the completed peptide from the synthetase mdpi.comoup.com.

For iturinic lipopeptides, including bacillomycins, there are typically seven modules spread across three genes within the cluster (e.g., one in the second gene, four in the third, and two in the fourth) nih.gov.

Specificity of Amino Acid Incorporation and Fatty Acid Ligation

Bacillomycin Fc, as a member of the iturin family, shares a conserved core amino acid sequence, specifically Asn-Tyr-Asn, at the first three positions of its cyclic heptapeptide (B1575542) nih.govoup.com. The remaining four amino acids can vary among different iturin family members nih.gov. The specificity of amino acid incorporation is primarily determined by the adenylation (A) domains, which selectively activate and bind their cognate amino acids oup.comgoogle.comoup.com.

A defining characteristic of bacillomycins and other iturin family members is the presence of a β-amino fatty acid (β-AA) moiety plos.orgcapes.gov.br. This fatty acid chain is ligated to the peptide through a standard peptide bond plos.org. The fatty acid component itself can vary in length and branching, leading to different alkyl isomers (e.g., C14, iso-C15, anteiso-C15) nih.govnih.gov. Studies on related iturinic antibiotics have shown that the composition of fatty acids and β-amino acids can be influenced by the availability of branched-chain α-amino acid precursors in the culture medium, such as valine, leucine, and isoleucine capes.gov.brnih.gov. For instance, isoleucine favors the production of odd-branched fatty acids (e.g., anteiso-C17), while valine promotes even fatty acids (e.g., iso-C16) nih.gov.

Table 1: Key Amino Acid Compositions of Iturin Family Lipopeptides
Lipopeptide Family MemberConserved Amino Acids (Positions 1-3)Variable Amino Acids (Positions 4-7)Fatty Acid Moiety
Iturin AAsn-Tyr-AsnVariableβ-amino fatty acid
Bacillomycin DAsn-Tyr-AsnPro-Glu-Ser-Thr (specific for D) oup.comβ-amino fatty acid
Bacillomycin FAsn-Tyr-AsnVariableβ-amino fatty acid
Bacillomycin LAsn-Tyr-AsnVariableβ-amino fatty acid
MycosubtilinAsn-Tyr-AsnVariableβ-amino fatty acid

Regulatory Networks Controlling this compound Production

The production of lipopeptides like this compound in Bacillus species is tightly regulated by intricate genetic networks that respond to various internal and external cues mdpi.com.

Transcriptional Regulation of Biosynthesis Genes

The expression of bacillomycin biosynthesis genes (e.g., the bmy operon for bacillomycin D) is dependent on specific promoters, such as the σA-dependent promoter Pbmy nih.gov. Several regulatory proteins play crucial roles in controlling the transcription of these genes. Global regulators like DegU and ComA are essential for the full transcriptional activation of the bmy operon nih.govmdpi.com. DegU, in particular, has been shown to bind directly to two sites upstream of the bacillomycin D promoter nih.gov. Additionally, the small regulatory protein DegQ favors the expression of the bmy operon in its natural host nih.gov. The positive regulator YczE is also essential for bacillomycin D synthesis, and its expression is significantly up-regulated during fungal inhibition asm.orgjst.go.jp.

Environmental and Nutritional Cues Influencing Gene Expression

The production of bacillomycins is influenced by a range of environmental and nutritional factors. Bacillus strains adjust lipopeptide synthesis in response to nutrient availability, cell population density, and other environmental stresses mdpi.comnih.gov.

Nutrient Availability: Global regulators like CodY play a pivotal role in coordinating lipopeptide production with nutrient availability. CodY senses intracellular amino acid levels and negatively regulates the expression of biosynthesis genes when nutrients are limiting, thereby adjusting production to match metabolic status mdpi.com.

Cell Population Density (Quorum Sensing): The ComA-ComP two-component quorum sensing system is central to regulating lipopeptide production in response to cell population density mdpi.com. ComP senses external signaling peptides, and upon reaching a certain threshold, activates ComA, which then influences the expression of genes involved in lipopeptide biosynthesis mdpi.com.

Environmental Stress: Environmental cues, such as cell wall stress, can influence lipopeptide biosynthesis through regulators like DegU mdpi.com. Interspecies interactions and the presence of competitor microbes can also act as important environmental signals, affecting the production of secondary metabolites like bacillomycins nih.govuliege.bebdspublishing.com. For example, the presence of specific amino acids (e.g., valine, leucine, isoleucine) in the culture medium can directly impact the composition and production levels of the fatty acid moiety of bacillomycins capes.gov.brnih.gov.

Table 2: Key Regulatory Elements and Their Influence on Bacillomycin Production
Regulatory ElementType of RegulationEffect on Bacillomycin ProductionRelevant Cues/Conditions
DegUTranscriptionalRequired for full activation, binds to promoterEnvironmental cues, cell wall stress nih.govmdpi.com
ComA-ComP systemQuorum SensingInfluences gene expression in a density-dependent mannerCell population density mdpi.com
CodYGlobal RegulatorNegatively regulates under limiting nutrientsIntracellular amino acid levels, nutrient availability mdpi.com
YczEPositive RegulatorEssential for synthesis, up-regulated during fungal inhibitionFungal presence, environmental stress asm.orgjst.go.jp
DegQRegulatory proteinFavors expression in natural hostHost-specific factors nih.gov

Compound Names and PubChem CIDs

Biological Activities and Agro Environmental Roles

Broad-Spectrum Antifungal Activity Against Phytopathogens

Bacillomycin (B12659051) Fc exhibits broad-spectrum antifungal activity against a range of plant pathogens, positioning it as a potential biocontrol agent in agriculture. nih.govethersolvent.com The mechanism often involves the disruption of fungal cell membranes. nih.gov

Bacillomycin Fc has demonstrated efficacy against several economically important fungal phytopathogens. nih.gov

Fusarium : this compound has shown broad-spectrum antifungal activity against Fusarium species. nih.gov More broadly, bacillomycin D, another member of the iturin family, exhibits strong inhibitory effects against Fusarium graminearum and Fusarium oxysporum. nih.govuni.lunih.gov Lipopeptides, including bacillomycin, produced by Bacillus siamensis strain Sh420, have shown high antifungal activity against F. graminearum. uni.lu Studies indicate that bacillomycin D plays a crucial role in inhibiting F. oxysporum growth. uni.lu Bacillus velezensis XT1, which produces bacillomycin, demonstrated approximately 80% inhibition against Fusarium oxysporum. metabolomicsworkbench.org

Phytophthora : this compound has been reported to possess broad-spectrum antifungal activity against Phytophthora species. nih.gov Iturin A, a related lipopeptide from Bacillus subtilis, has been shown to affect Phytophthora infestans by causing cell structure disruption, oxidative stress, and dysfunction in energy supply. wikidata.orgnih.gov

Rhizoctonia : this compound exhibits broad-spectrum antifungal activity against Rhizoctonia species. nih.gov Bacillomycin L, an iturinic lipopeptide, demonstrates strong antifungal activities against Rhizoctonia solani. wikipedia.org Furthermore, bacillomycin L and surfactin (B1297464) work synergistically to enhance the biocontrol of rice sheath blight caused by Rhizoctonia solani. nih.gov Bacillus siamensis NKIT9 lipopeptide extract has also been observed to inhibit Rhizoctonia solani. uni.lu

Alternaria : Lipopeptides, including bacillomycin F and D, produced by Bacillus siamensis strain LZ88, have shown significant antagonistic activity against Alternaria alternata. nih.gov Similarly, lipopeptides from various Bacillus subtilis strains (T3, T4, T5, T6) suppressed Alternaria alternata at inhibition rates ranging from 75.14% to 85.88%. Bacillus velezensis XT1 also exhibited approximately 80% inhibition against Alternaria alternata. metabolomicsworkbench.org

Table 1: Antifungal Efficacy of Bacillomycins Against Key Plant Fungal Pathogens

Pathogen SpeciesBacillomycin Type (Source)Observed Efficacy/InhibitionReference
Fusarium spp.This compoundBroad-spectrum antifungal activity nih.gov
Fusarium graminearumBacillomycin D (B. amyloliquefaciens FZB42)Strong fungicidal activity nih.gov
Fusarium graminearumBacillomycin (B. siamensis Sh420)High antifungal activity uni.lu
Fusarium oxysporumBacillomycin DCrucial role in inhibition uni.lunih.gov
Fusarium oxysporumBacillomycin (B. velezensis XT1)~80% inhibition metabolomicsworkbench.org
Phytophthora spp.This compoundBroad-spectrum antifungal activity nih.gov
Phytophthora infestansIturin A (B. subtilis WL-2)Disrupts cell structure, causes oxidative stress wikidata.orgnih.gov
Rhizoctonia spp.This compoundBroad-spectrum antifungal activity nih.gov
Rhizoctonia solaniBacillomycin L (B. amyloliquefaciens)Strong antifungal activities wikipedia.org
Rhizoctonia solaniBacillomycin L, Surfactin (B. subtilis 916)Synergistic biocontrol nih.gov
Rhizoctonia solaniLipopeptide extract (B. siamensis NKIT9)Inhibited growth uni.lu
Alternaria alternataBacillomycin F, D (B. siamensis LZ88)Significant antagonistic activity nih.gov
Alternaria alternataLipopeptides (B. subtilis T3-T6)75.14% to 85.88% suppression
Alternaria alternataBacillomycin (B. velezensis XT1)~80% inhibition metabolomicsworkbench.org

The antifungal potency of this compound and other bacillomycins is typically assessed using various in vitro and in planta methodologies.

Minimum Inhibitory Concentration (MIC) Studies : MIC values are a standard measure to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For instance, bacillomycin D has an MIC of 2.2 µg/mL against Colletotrichum gloeosporioides. wikidata.org Other iturin-group antibiotics like mycosubtilin (B72517) and bacillomycin L have MICs of 10 µg/mL and 30 µg/mL, respectively, against Saccharomyces cerevisiae. wikidata.org Specific bacillomycin variants (AF4) demonstrated 100% inhibition at geometric mean MICs ranging from 2.83 to 3.48 µg/mL against various Candida and Cryptococcus species. Iturin A can severely damage the plasma membranes of Fusarium graminearum at an MIC of 5 µg/mL. wikidata.org

Growth Inhibition Assays : These assays measure the reduction in fungal growth, often by observing mycelial growth inhibition or spore germination inhibition. In vitro antagonistic studies, for example, have shown that lipopeptide extracts containing bacillomycins exhibit strong antifungal properties against phytopathogens. uni.lu Crude lipopeptides from Bacillus velezensis strains GB03 and FZB42 significantly inhibited Fusarium oxysporum mycelial growth, resulting in an inhibition diameter of approximately 38 mm. uni.lu Liquid media assays can demonstrate complete inhibition of spore germination and subsequent mycelium formation. metabolomicsworkbench.org Mycelial growth inhibition and spore germination assays are commonly employed to quantify antifungal activity. metabolomicsworkbench.orgnih.gov

Microscopic Analyses : Techniques such as fluorescent microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to visualize the morphological changes and cellular damage inflicted on fungal pathogens. These studies have revealed deformities, alterations in fungal morphology, and direct damage to cell membranes and walls caused by bacillomycins. uni.luwikidata.orgwikipedia.org Propidium iodide (PI) uptake assays are also utilized to assess membrane permeabilization. wikipedia.org

Elicitation of Plant Defense Responses (Induced Systemic Resistance - ISR)

Bacillomycins, particularly bacillomycin D, are recognized as elicitors of induced systemic resistance (ISR) in plants, enhancing their natural defense mechanisms against pathogens. nih.govethersolvent.comnih.govuni.lunih.govwikipedia.orgnih.gov

Bacillomycins trigger complex signaling cascades within host plants, leading to enhanced disease resistance.

Phenylpropanoid Pathway : Bacillomycin D-C16, a variant of bacillomycin D, has been shown to induce the phenylpropanoid biosynthesis pathway in cherry tomato. nih.gov This pathway is crucial for synthesizing a wide range of plant defense compounds, including lignin (B12514952) and phenolic acids. nih.gov

Hormone Signal Transduction Pathways : Bacillomycin D-C16 triggers defense responses through the activation of various hormone signal transduction pathways. nih.gov These pathways are central to coordinating plant immune responses.

Salicylic (B10762653) Acid (SA) Pathway : Bacillomycin D-C16 induces significant transcriptional changes in genes associated with the salicylic acid (SA) signaling pathway. nih.gov Specifically, it up-regulates the expression of key genes like TGA and Pathogenesis-Related Protein 1 (PR1) in the SA pathway. Mycosubtilin, another iturin family member, can also activate the salicylic acid signaling pathway. wikidata.org The SA pathway is a critical component of systemic acquired resistance (SAR), a broad-spectrum plant defense. nih.govuni.lunih.gov

Jasmonic Acid (JA) Pathway : Genes involved in jasmonic acid (JA) signaling also exhibit significant transcriptional changes in response to Bacillomycin D-C16. nih.gov The compound significantly up-regulates the expression of key genes such as JAZ, JZR, and MYC within the JA pathway. Mycosubtilin is also known to activate the jasmonic acid signaling pathway. wikidata.org The JA and ethylene (B1197577) (ET) pathways are recognized as key regulators of plant growth-promoting rhizobacteria (PGPR)-mediated ISR. nih.govuni.lunih.gov

Ethylene (ET) Pathway : Transcriptional changes in genes related to ethylene (ET) signaling are observed following treatment with Bacillomycin D-C16. nih.gov The compound significantly up-regulates the expression of key genes like ERF in the ET pathway.

Table 2: Activation of Plant Signaling Pathways by Bacillomycins

Signaling PathwayKey Genes/Components Activated (Example)Effect of Bacillomycin D-C16 (Cherry Tomato)Reference
Phenylpropanoid BiosynthesisPAL, POD, C4H, 4CL (enzymes)Induced pathway, increased enzyme activities nih.gov
Salicylic Acid (SA)TGA, PR1Up-regulated gene expression nih.gov
Jasmonic Acid (JA)JAZ, JZR, MYCUp-regulated gene expression
Ethylene (ET)ERFUp-regulated gene expression

Bacillomycins induce the upregulation of various defense-related genes, which are crucial for mounting an effective plant immune response.

Bacillomycin D-C16 increases the transcription of several transcription factors, including AP2/ERF, WRKY, and MYB, which in turn contribute to the activation of downstream defense-related genes. nih.gov

Specifically, Bacillomycin D-C16 has been shown to activate the expression of pathogenesis-related genes such as PR1, PR10, and CHI (chitinase). nih.gov

Two genes encoding pathogenesis-related protein 1 (PR1) were up-regulated at both 12 hours and 24 hours post-treatment. nih.gov

One gene encoding PR10 was strongly up-regulated at 12 hours and 24 hours.

One gene encoding CHI was strongly up-regulated at 12 hours and 24 hours.

Bacillomycin D itself stimulates the expression of genes involved in mediated defense responses. wikidata.org Similarly, treatment with Bacillus subtilis (SG-JW-03) has been observed to induce the expression of PR-genes, including PR-1 and PR-4, in maize roots.

The induction of defense responses by bacillomycins leads to the accumulation of key defense-related metabolites in plant tissues.

Bacillomycin D-C16 activates the synthesis and accumulation of defense-related metabolites, notably phenolic acids and lignin. nih.gov

The treatment with Bacillomycin D-C16 significantly increases the activities of phenylpropanoid metabolism-related enzymes, such as C4H and 4CL, which are directly involved in the biosynthesis of these metabolites.

For example, the content of chlorogenic acid, a type of phenolic acid, was significantly higher in cherry tomato fruit treated with Bacillomycin D-C16 compared to control groups, maintaining elevated levels from 12 to 60 hours.

Lignin content also showed a gradual increase, reaching 142% higher levels at 48 hours post-treatment compared to the control.

Table 3: Accumulation of Defense-Related Metabolites by Bacillomycins

Metabolite TypeSpecific Metabolite (Example)Effect of Bacillomycin D-C16 (Cherry Tomato)Reference
Phenolic AcidsChlorogenic acidSignificantly higher content (12-60h)
LigninLigninIncreased, 142% higher at 48h
OtherCallose, Polyphenolic compoundsDeposition as part of ISR defense nih.gov

Role of this compound as a Microbe-Associated Molecular Pattern (MAMP)

Microbe-Associated Molecular Patterns (MAMPs) are conserved molecular structures found in microorganisms that are recognized by plant immune systems, triggering defense responses biorxiv.org. While specific studies directly characterizing this compound as a MAMP are limited in the provided information, related lipopeptides produced by Bacillus species, such as Bacillomycin D and surfactin, are known to act as elicitors of plant immunity nih.govfrontiersin.orgresearchgate.net. Bacillus species, in general, are recognized for their ability to activate plant defense responses frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net. For instance, Bacillomycin D has been implicated in pathogen-associated molecular pattern-triggered immunity, and its presence can induce the accumulation of reactive oxygen species (ROS) in fungal hyphae nih.gov. Additionally, Bacillomycin D can enhance the expression of immune defense genes in various plants mdpi.com. Given that this compound is a chemically similar lipopeptide (C52H84N12O14) produced by Bacillus nih.govwikipedia.org, it is inferred to contribute to the activation of plant innate immunity, thereby priming plants for enhanced resistance against pathogens.

Modulation of Plant-Microbe Interactions in the Rhizosphere

This compound, as a key metabolite of Bacillus strains, contributes to the intricate interactions between plants and microbes within the rhizosphere, the narrow zone of soil directly influenced by root secretions.

Impact on Fungal and Bacterial Community Dynamics

Bacillus species, through the production of various metabolites including lipopeptides like bacillomycins, significantly influence the composition and activity of microbial communities in the rhizosphere nih.govresearchgate.net. These bacterial agents can regulate the indigenous rhizosphere microbiome by stimulating the growth of specific beneficial taxa that exhibit direct biocontrol activity or cooperative performance with other beneficial microbes nih.gov. For example, inoculation with Bacillus amyloliquefaciens W19, a strain known for its antagonistic properties, has been shown to significantly alter resident soil microbial communities, notably enriching specific Pseudomonas species nih.gov. While direct studies on this compound's precise impact on specific fungal and bacterial groups are not detailed, its role as an antimicrobial lipopeptide suggests it can selectively inhibit or promote certain microbial populations, thereby shaping a more favorable microbial environment around plant roots.

Contribution to Biofilm Formation and Root Colonization by Producer Strains

Biofilm formation and efficient root colonization are critical prerequisites for Bacillus strains to exert their beneficial effects in the rhizosphere nih.govmdpi.com. Bacillomycin D, a closely related lipopeptide to this compound, has been demonstrated to play a vital role in both antagonistic activity and the regulation of genes involved in biofilm formation nih.gov. Research indicates that mutants of Bacillus amyloliquefaciens deficient in Bacillomycin D production exhibit impaired biofilm formation and reduced colonization capabilities on plant roots nih.gov. The reintroduction of Bacillomycin D can restore these phenotypes, highlighting its importance in these processes nih.gov. Furthermore, Bacillomycin D is known to act as a biofilm activator by interacting with specific matrix complexes, thereby triggering biofilm production mdpi.com. The ability of Bacillus species to form robust biofilms on plant roots allows them to establish a protective presence, facilitating spatial competition with plant pathogens and contributing to disease suppression nih.gov. Given the functional similarities within the bacillomycin family, this compound is expected to similarly contribute to the producer strain's ability to form biofilms and effectively colonize plant roots, which is essential for its biocontrol efficacy.

Potential in Biocontrol Applications for Sustainable Agriculture

This compound holds considerable promise in sustainable agriculture due to its potent antimicrobial properties and its role in enhancing plant health and productivity.

Mechanism of Antagonism Against Plant Diseases

Bacillomycins are a group of antifungal polypeptide antibiotics produced by Bacillus subtilis and other Bacillus species wikipedia.orgijcmas.com. These compounds exert their antagonistic effects through various mechanisms:

Direct Antifungal Activity: Bacillomycin D, for instance, exhibits strong fungicidal activity against a range of plant-pathogenic fungi. Studies have shown its efficacy against Fusarium graminearum, where it causes significant morphological changes in the plasma membranes and cell walls of fungal hyphae and conidia nih.gov. This action is primarily attributed to osmotic perturbation resulting from the formation of ion-conducting pores in the fungal cell membrane ijcmas.com.

Induction of Reactive Oxygen Species (ROS): Bacillomycin D has been observed to induce the accumulation of ROS within fungal cells, leading to cellular damage and ultimately cell death nih.govmdpi.com.

Inhibition of Pathogen Processes: Bacillomycin D can inhibit the spore germination and sporulation of various Aspergillus species frontiersin.org.

Broad-Spectrum Activity: Strains of Bacillus amyloliquefaciens that produce bacillomycin D have demonstrated antagonistic activity against a wide array of plant pathogens, including Fusarium species (e.g., F. oxysporum, F. graminearum), Gaeumannomyces graminis, Rhizoctonia solani, Alternaria alternata, and Pythium aphanidermatum ijcmas.com. Mutant strains lacking bacillomycin D production show significantly reduced antifungal activity, underscoring its crucial role in antagonism ijcmas.com.

The efficacy of Bacillomycin D against Fusarium graminearum has been quantified, with a 50% effective concentration (EC50) of approximately 30 μg/ml nih.gov.

Enhancing Crop Productivity and Health

Disease Suppression: By directly antagonizing plant pathogens, bacillomycins reduce disease incidence and severity, thereby protecting crops from yield losses researchgate.neteurekaselect.com. This protective effect allows plants to allocate more energy towards growth and development rather than disease defense.

Plant Growth Promotion: Beyond disease control, Bacillus species are known to promote plant growth by improving nutrient availability in the soil through mechanisms such as phosphate (B84403) solubilization, and by synthesizing phytohormones and siderophores researchgate.netmdpi.comresearchgate.net. These actions contribute to improved soil health and nutrient uptake by plants mdpi.com.

Induction of Systemic Resistance: As discussed, bacillomycins can act as elicitors of plant immune responses, including induced systemic resistance (ISR), which primes the plant's defense system against a broad spectrum of pathogens frontiersin.orgresearchgate.net. This enhanced systemic resistance provides long-term protection to the plant.

Improved Yield and Quality: Studies have shown that the application of Bacillus strains can lead to increased crop yield and quality. For example, seed treatment with Bacillus amyloliquefaciens PMB05 powder significantly improved black rot disease control and increased the yield of cabbage researchgate.net. Similarly, bacterial endophytes, including Bacillus velezensis, have been shown to reduce disease incidence, enhance plant immunity, and promote plant growth, resulting in increased crop productivity in tomatoes researchgate.net.

This compound, as a stable and effective biogenic fungicide, represents a promising eco-friendly alternative for managing fungal and mycotoxin contamination in agriculture, contributing to food safety and sustainable agricultural practices eurekaselect.com.

Production and Bioprocess Optimization

Strain Engineering for Enhanced Bacillomycin (B12659051) Fc Yield

Improving the inherent capacity of microbial strains to produce Bacillomycin Fc is a fundamental step in optimizing its production. This is achieved through targeted genetic modifications and advanced metabolic engineering strategies.

This compound is synthesized by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.gov The genetic blueprint for these enzymatic assembly lines is encoded in specific gene clusters. asm.org Manipulation of these NRPS gene clusters offers a powerful tool for enhancing the production of lipopeptides like this compound. nih.govasm.org The modular nature of NRPSs allows for a "plug-and-play" approach, where genetic engineering can be used to reconfigure the assembly line to potentially increase product yield. nih.gov

The biosynthesis of lipopeptides in Bacillus species, including those of the iturin family to which this compound belongs, is often regulated by a complex network of genes. researchgate.net Research into related lipopeptides has shown that disrupting certain gene clusters can have intricate effects on the production of other lipopeptides. researchgate.net For instance, the disruption of a gene cluster for one lipopeptide can lead to a significant decrease in the production of another, indicating a level of co-regulation. researchgate.net While specific studies on the genetic manipulation of NRPS pathways for this compound are not extensively detailed in the provided search results, the principles derived from studies on closely related bacillomycins and other lipopeptides produced by Bacillus are highly relevant. asm.orgresearchgate.net These studies suggest that a deep understanding of the specific NRPS gene clusters and their regulatory networks is crucial for targeted genetic manipulation to enhance this compound production. nih.govmdpi.com

Directed evolution and metabolic engineering are powerful strategies for improving microbial strains for desired traits, such as increased production of a specific metabolite. nih.govnih.gov Directed evolution mimics the process of natural selection in a laboratory setting to evolve proteins or whole organisms with enhanced properties. nih.gov This involves creating a library of mutant genes or strains and then screening for those with improved this compound production. nih.gov

Metabolic engineering, on the other hand, involves the rational modification of metabolic pathways to channel more precursors and energy towards the synthesis of the target compound. nih.govresearchgate.net This can include the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway or the knockout of genes that divert precursors to competing pathways. researchgate.net Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a holistic approach to strain improvement. nih.gov While specific examples of directed evolution and metabolic engineering applied directly to this compound are not prominent in the search results, these techniques have been successfully used to enhance the production of other microbial products and represent a promising avenue for future research on this compound. nih.govresearchgate.net

Fermentation Process Development

The environment in which the microbial production strain is grown plays a critical role in determining the final yield of this compound. Consequently, the development of an optimized fermentation process is paramount. This involves the careful selection and concentration of nutrients in the culture medium and the precise control of key environmental parameters.

The composition of the culture medium has a profound impact on the growth of the producing microorganism and its ability to synthesize lipopeptides. researchgate.netfrontiersin.org The choice of carbon and nitrogen sources, as well as the presence of essential trace elements, can significantly influence the yield of this compound. researchgate.netfrontiersin.orgresearchgate.net

Studies on various Bacillus species have demonstrated that different carbon sources can lead to varying levels of lipopeptide production. researchgate.netresearchgate.net Similarly, the type and concentration of the nitrogen source are critical, as nitrogen is a key component of the peptide portion of this compound. frontiersin.org An imbalance in the carbon-to-nitrogen ratio can shift the cellular metabolism away from secondary metabolite production and towards biomass formation. frontiersin.org

Trace elements such as iron, manganese, and zinc can also play a crucial role in the activity of the enzymes involved in this compound biosynthesis. researchgate.net The optimization of these media components is often achieved through statistical methods like response surface methodology (RSM), which allows for the systematic evaluation of multiple factors and their interactions. researchgate.netfrontiersin.orgresearchgate.net

Table 1: Impact of Media Components on Lipopeptide Production by Bacillus spp.

Component Category Specific Component Effect on Production Reference(s)
Carbon Source Glucose Beneficial for production in some Aspergillus niger fermentations, which can be a model for fungal producers. nih.gov
Glycerol Optimized concentrations can lead to maximum antibiotic production in Bacillus subtilis. researchgate.net
Sugar Beet Molasses Identified as an efficient carbon source for lipopeptide biosurfactant production. frontiersin.org
Nitrogen Source Sodium Nitrite Optimized levels are crucial for antibiotic production by Bacillus subtilis. researchgate.net
Ammonium (B1175870) Chloride Found to be an effective nitrogen source for lipopeptide biosurfactant production. frontiersin.org
Peptone Used as a main nitrogen source in some bacterial fermentations. contentstack.com
Trace Elements Iron (Fe²⁺) Identified as beneficial for fructofuranosidase production, which can be indicative of its role in other microbial fermentations. nih.gov
Manganese (Mn²⁺) Found to be beneficial for fructofuranosidase production. nih.gov
Zinc (Zn) High amounts in media can correlate with higher production of some surfactins. researchgate.net

The physical and chemical conditions of the fermentation environment must be tightly controlled to ensure optimal growth and this compound production. nih.govnih.gov Key parameters include temperature, pH, and the availability of dissolved oxygen. nih.govnih.gov

The optimal temperature for lipopeptide production is strain-dependent but typically falls within the range of 25-37°C for most Bacillus species. nih.govnih.gov Deviations from the optimal temperature can lead to reduced enzyme activity and lower product yields. nih.gov

The pH of the culture medium can also have a significant effect on both cell growth and the stability of the produced lipopeptides. nih.govfrontiersin.org Maintaining the pH within a narrow, optimal range is often crucial for maximizing production. researchgate.netnih.gov In some cases, pH control has been shown to double the production of bacteriocins by Bacillus species. nih.gov

Aeration and the resulting dissolved oxygen tension are critical for aerobic microorganisms like Bacillus. The oxygen transfer rate (OTR) can influence cellular metabolism and the biosynthesis of secondary metabolites. researchgate.net Inadequate oxygen supply can become a limiting factor in high-cell-density cultures, while excessive aeration can lead to shear stress on the cells. researchgate.net

Table 2: Influence of Environmental Parameters on Bacillus spp. Fermentation

Parameter Optimal Range/Effect Reference(s)
Temperature 25-37°C is a common range for Bacillus species. Optimal temperature for bacteriocin (B1578144) production by Bacillus atrophaeus and Bacillus amyloliquefaciens was found to be 37°C. nih.govnih.gov
pH Optimal pH for bacteriocin production was found to be 7 for Bacillus atrophaeus and 8 for Bacillus amyloliquefaciens. pH control can significantly increase production. researchgate.netnih.gov
Aeration/Oxygen Transfer Rate The interaction of agitation and aeration rates can have a significant effect on spore cell density. researchgate.net

The design of the bioreactor and the cultivation strategy employed can significantly impact the productivity of the fermentation process. researchgate.netuliege.be While traditional batch fermentations are straightforward to implement, they can be limited by substrate depletion and the accumulation of inhibitory byproducts. researchgate.net

Fed-batch cultivation, where nutrients are fed to the culture over time, is a common strategy to overcome the limitations of batch fermentation and achieve high cell densities and product titers. researchgate.netresearchgate.net This approach allows for better control of the growth rate and can prevent the accumulation of toxic metabolites. researchgate.net For instance, a two-stage glucose feeding strategy has been shown to be effective for iturin A production. researchgate.net

Advanced Downstream Processing for Research Purity

The isolation and purification of this compound to a high degree of purity suitable for research purposes presents significant challenges. These challenges stem from its lipopeptide nature, the presence of multiple, structurally similar isoforms produced during fermentation, and the complexity of the fermentation broth. Achieving research-grade purity necessitates a multi-step, optimized downstream processing strategy that effectively separates this compound from other cellular metabolites, media components, and its own analogues.

The initial recovery of this compound from the culture supernatant often begins with precipitation. Acid precipitation, by adjusting the pH of the cell-free supernatant, or ammonium sulfate (B86663) precipitation are common first steps. For instance, a 20% ammonium sulfate precipitation has been effectively used to pellet crude lipopeptides, including Bacillomycin F, from Bacillus subtilis culture supernatants. nih.gov Following precipitation, the crude extract is typically redissolved in a suitable solvent like methanol (B129727) for further processing. frontiersin.org

Subsequent purification steps employ various chromatographic techniques that separate the compound based on its physicochemical properties. Hydrophobic Interaction Chromatography (HIC) is a crucial step. Resins such as Octyl-Sepharose CL-4B have been successfully used to bind Bacillomycin F and other lipopeptides, which are then eluted with a decreasing salt gradient or an increasing organic solvent concentration. nih.gov This step is effective in removing more polar impurities.

The cornerstone of achieving high-purity this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This high-resolution technique is indispensable for separating the different fatty acid homologues of this compound (e.g., C14 to C16 variants). ijcmas.com A C18 column is typically employed, and elution is carried out using a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.gov The fractions corresponding to individual peaks are collected, and those containing the desired this compound isoforms are pooled. researchgate.net

Alternative and complementary techniques can be integrated into the purification workflow. Size-exclusion chromatography can be used to separate molecules based on their size, while techniques like Tricine-SDS-PAGE have been explored for purifying lipopeptides that are poorly soluble in aqueous solutions and tend to form micelles. researchgate.netresearchgate.netnih.gov

Verification of purity is the final critical stage. Analytical RP-HPLC is used to assess the purity of the final sample, which should ideally present as a single, sharp peak. researchgate.net The identity and molecular mass of the purified compound are definitively confirmed using mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), which can precisely determine the masses of the different lipopeptide isoforms. nih.govijcmas.com

Data Tables

Table 1: Exemplary Multi-Step Purification Protocol for this compound

StepTechniqueDescriptionPurposeReference
1. Initial Recovery Ammonium Sulfate PrecipitationThe cell-free culture supernatant is treated with 20% ammonium sulfate to precipitate the lipopeptides.Concentration of crude lipopeptides from the fermentation broth. nih.gov
2. Intermediate Purification Hydrophobic Interaction Chromatography (HIC)The re-dissolved crude extract is loaded onto an Octyl-Sepharose CL-4B column. Elution is performed to separate the compound from polar impurities.Removal of water-soluble impurities and partial separation of lipopeptides. nih.gov
3. High-Resolution Purification Reverse-Phase HPLC (RP-HPLC)The HIC fractions are subjected to RP-HPLC on a C18 column with a gradient of acetonitrile in 0.1% trifluoroacetic acid.Separation of individual this compound isoforms to achieve high purity. nih.govnih.gov
4. Final Preparation LyophilizationThe purified fractions from RP-HPLC are freeze-dried.To obtain the final product as a stable, dry powder. nih.govijcmas.com

Table 2: Analytical Techniques for Purity and Identity Confirmation

TechniquePurposeTypical Findings for this compoundReference
Analytical RP-HPLC Assesses the purity of the final sample.A single, symmetrical peak indicates high purity of a specific isoform. researchgate.net
Mass Spectrometry (MS/MS) Confirms the molecular weight and provides structural information.Determines the exact mass of the this compound isoforms (varying by fatty acid chain length) and helps deduce the amino acid sequence. nih.govijcmas.com
Amino Acid Analysis Determines the amino acid composition of the peptide moiety.Confirms the presence of Asp₃, Glu₁, Pro₁, Thr₁, and Tyr₁ in the hydrolysate of this compound. nih.gov

Structural Analogs and Bioactivity Relationships

Diversity within the Bacillomycin (B12659051) Family (e.g., Bacillomycin D, F, L, Lc, Fb)

Bacillomycin Fc belongs to the iturin group of lipopeptides, a family characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain. nih.govresearchgate.net The diversity within the bacillomycin branch of this family arises from variations in the amino acid sequence of the peptide ring and the length and branching of the fatty acid tail. researchgate.netijcmas.com These structural differences lead to a range of biological activities. The primary members include Bacillomycin D, F, L, Lc, and Fb. nih.govfrontiersin.org

Bacillomycin D is a well-studied analog composed of a heptapeptide ring with the sequence L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr. ijcmas.comnih.gov This peptide is linked to a β-amino fatty acid, which is typically a mixture of 3-amino-12-methyltridecanoic acid (C14) and 3-amino-12-methyltetradecanoic acid (C15). ijcmas.comnih.govresearchgate.net Its gene cluster (bmy) spans approximately 37.8 kb and contains four open reading frames (ORFs) that direct its non-ribosomal synthesis. ijcmas.comoup.com Bacillomycin D exhibits potent antifungal activity against various plant pathogens, such as Fusarium graminearum and Aspergillus flavus. oup.comasm.orgnih.gov

Bacillomycin F is structurally distinct, featuring a peptide sequence of L-Asn-D-Tyr-D-Asn-L-Ser-L-Gln-D-Ser-L-Thr. nih.gov It is distinguished by having serine at position 4 instead of proline, which is found in Bacillomycin D. The lipid moiety of Bacillomycin F consists of a mixture of β-amino acids, with iso-C16, iso-C17, and anteiso-C17 forms being predominant. nih.gov

Bacillomycin L presents further variation with a peptide sequence of L-Asp-D-Tyr-D-Ser-L-Ser-L-Gln-D-Ser-L-Thr. nih.govjst.go.jp A key feature of Bacillomycin L is the absence of proline in its peptide ring. nih.govfrontiersin.org Its lipid component is a mix of several β-amino acids, including 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid. nih.gov

Bacillomycin Lc is a close analog of Bacillomycin L. nih.govjst.go.jp It differs in its peptide sequence at two positions: Asp-1 is replaced by asparagine (Asn) and Gln-5 is replaced by glutamate (B1630785) (Glu). ijcmas.com The five congeners of Bacillomycin Lc that have been isolated differ from each other only in the structure of their aliphatic β-amino acid side chains. nih.govjst.go.jp

Bacillomycin Fb and Fc were isolated from a Bacillus subtilis strain that also produces Bacillomycin F. nih.gov Like other family members, they contain a heptapeptide and a β-amino acid component. Their amino acid composition includes Aspartic acid (3 residues), Glutamic acid, Proline, Threonine, and Tyrosine. nih.gov A defining characteristic that distinguishes Bacillomycins Fb and Fc from Bacillomycin F is the presence of free carboxyl groups. nih.gov

CompoundTypical Peptide SequenceCommon Fatty Acid Chain VariantsKey Structural Features
Bacillomycin DL-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr ijcmas.comnih.govC14, C15 ijcmas.comnih.govContains Proline at position 4 and Glutamic acid at position 5. ijcmas.com
Bacillomycin FL-Asn-D-Tyr-D-Asn-L-Ser-L-Gln-D-Ser-L-Thr nih.goviso-C16, iso-C17, anteiso-C17 nih.govContains Serine at position 4 instead of Proline. nih.gov
Bacillomycin LL-Asp-D-Tyr-D-Ser-L-Ser-L-Gln-D-Ser-L-Thr nih.govjst.go.jpC14, C15, C16 nih.govLacks Proline; contains Aspartic acid at position 1. nih.govfrontiersin.org
Bacillomycin LcL-Asn-D-Tyr-D-Ser-L-Ser-L-Glu-D-Ser-L-Thr ijcmas.comVaries nih.govjst.go.jpDiffers from Bacillomycin L with Asn at position 1 and Glu at position 5. ijcmas.com
Bacillomycin Fb/FcContains Asp(3), Glu, Pro, Thr, Tyr nih.goviso-C15, anteiso-C15, iso-C16, iso-C17, anteiso-C17 nih.govDistinguished from Bacillomycin F by the presence of free carboxyl groups. nih.gov

Structure-Activity Relationship Studies (e.g., fatty acyl chain length variation and biological impact)

The biological activity of bacillomycin compounds is intrinsically linked to their specific chemical structures. Studies exploring these structure-activity relationships (SAR) have revealed that both the peptide ring and the fatty acid tail are crucial for their function, particularly their antifungal and membrane-disrupting capabilities.

A primary determinant of bioactivity is the length and branching of the β-amino fatty acid chain. This lipid tail governs the lipophilicity of the molecule, which is critical for its interaction with and insertion into the plasma membranes of target fungal cells. nih.gov For instance, in studies of Bacillomycin Lc congeners, antifungal activity was shown to increase with greater hydrophobicity of the β-amino acid component. nih.govjst.go.jp This suggests that longer or more branched fatty acid chains enhance the compound's ability to perturb the fungal membrane. Similarly, purified Bacillomycin F derivatives with fatty acid chains varying from C14 to C16 demonstrated potent antifungal activity. researchgate.net However, the relationship is not always linear across all activities. In an analysis of the antioxidant properties of Bacillomycin D-like lipopeptides, the length of the hydrocarbon chain (C14, C15, and C16) did not significantly affect the antioxidant power. researchgate.netnih.gov Instead, the antioxidant potency was attributed more to the hydrophobic and aromatic side-chain groups of the amino acids in the peptide ring. researchgate.netnih.gov

Structural FeatureVariationImpact on BioactivityExample Compound(s)
Fatty Acyl ChainIncreased length/hydrophobicityIncreases antifungal activity by enhancing membrane interaction. nih.govjst.go.jpBacillomycin Lc
Variation in length (C14-C16)Does not significantly alter antioxidant activity. researchgate.netnih.govBacillomycin D-like
Peptide RingAmino acid substitutions (e.g., Asp to Asn)Alters molecular charge and polarity, modifying the biological profile. ijcmas.comBacillomycin L vs. Lc
Presence of aromatic/hydrophobic amino acidsContributes significantly to antioxidant and radical scavenging activities. researchgate.netnih.govBacillomycin D-like

Rational Design and Engineering of this compound Derivatives with Modified Bioactivities

The rational design and engineering of novel this compound derivatives represent a promising frontier for developing new antimicrobial agents with enhanced or tailored activities. This approach is made feasible by the modular nature of the non-ribosomal peptide synthetases (NRPSs) that assemble these complex molecules. oup.comgoogle.com NRPSs are large, multi-enzyme complexes where each module is responsible for incorporating a specific amino acid into the growing peptide chain. oup.com

The genetic blueprint for bacillomycin synthesis, such as the bmy operon for Bacillomycin D, is organized into distinct gene clusters. ijcmas.comgoogle.com This modular organization allows for targeted genetic manipulation through techniques like homologous recombination. google.com By exchanging, deleting, or modifying the domains or entire modules within the NRPS gene cluster, it is possible to create hybrid enzymes that synthesize novel lipopeptides with altered amino acid sequences. oup.com This field of combinatorial biosynthesis has been proposed as a powerful tool for generating new iturin-like antibiotics. google.com For example, the colinearity between the NRPS modules and the final peptide product provides a roadmap for designing new synthetases to produce predicted peptide structures. oup.com

While specific examples of engineered this compound are not extensively documented in the provided literature, the principles have been established for closely related lipopeptides. The goal of such engineering efforts could be to:

Enhance Antifungal Potency: By substituting amino acids to increase interaction with fungal membranes or by altering the fatty acid chain to optimize lipophilicity.

Broaden the Activity Spectrum: Designing derivatives active against a wider range of fungal or even bacterial pathogens.

Reduce Hemolytic Activity: Modifying the structure to decrease toxicity to mammalian cells, a common challenge with membrane-active lipopeptides, thereby improving the therapeutic index.

Improve Stability and Solubility: Altering the peptide sequence to enhance the physicochemical properties of the compound for better formulation and efficacy.

The ability to genetically manipulate producer strains like Bacillus amyloliquefaciens FZB42, which is naturally competent for DNA uptake, opens up practical avenues for applying these rational design strategies to create a new generation of bacillomycin derivatives. google.com

Interactions with Other Compounds

Synergistic Effects with Conventional Antifungal Agents

Research has demonstrated that Bacillomycin (B12659051) compounds can act synergistically with conventional antifungal drugs, potentially leading to more effective treatment of fungal infections. A notable example is the interaction between Bacillomycin D and Amphotericin B, a polyene antifungal agent. Studies have shown that this combination exhibits a potent synergistic effect against various pathogenic Candida species.

The synergy is quantified using the fractional inhibitory concentration (FIC) index. In studies investigating the combination of Bacillomycin D and Amphotericin B against different Candida strains, the FIC indices ranged from 0.28 to 0.5. nih.gov An FIC index of ≤ 0.5 is a strong indicator of synergy. This enhanced activity allows for the use of lower concentrations of both compounds to achieve a significant antifungal effect. For instance, time-kill studies revealed a greater than 2-log reduction in the viability of Candida albicans cells after just 3 hours of incubation with the two compounds at their subinhibitory concentrations. nih.gov This synergistic relationship suggests that Bacillomycin D could be a valuable component in combination therapies, potentially reducing the required dosage of conventional antifungals and mitigating their associated side effects. nih.govresearchgate.net

Table 1: Synergistic Activity of Bacillomycin D with Amphotericin B against Candida species
Candida StrainFractional Inhibitory Concentration (FIC) IndexInterpretation
Candida albicans ATCC 102310.28 - 0.5Synergy
Other Pathogenic Candida strains0.28 - 0.5Synergy

Combinatorial Approaches in Biocontrol Formulations

In the realm of agricultural biocontrol, Bacillomycin Fc is often a key component of broader strategies that utilize multiple beneficial microorganisms or their metabolites. The rationale behind combinatorial approaches is to leverage different mechanisms of action to provide more consistent and wide-ranging disease control than a single agent could achieve.

Formulations of biocontrol agents often involve bacteria from the Bacillus genus, such as Bacillus amyloliquefaciens and Bacillus subtilis, which are known to produce a suite of antimicrobial lipopeptides, including Bacillomycin, fengycin, and surfactin (B1297464). frontiersin.org The combination of these lipopeptides can result in a more potent and broader spectrum of antifungal activity. For example, a biocontrol formulation might combine a Bacillus strain producing Bacillomycin with a Trichoderma species. This combination targets pathogens through multiple modes of action: the lipopeptides from Bacillus disrupt fungal membranes, while Trichoderma may act through mycoparasitism and the production of lytic enzymes. fupress.net

The development of these formulations requires careful consideration of the carrier material and the stability of the microbial agents and their products. fupress.net Talc-based powders, granules, and liquid formulations are common methods for delivering these combined biocontrol agents to seeds, soil, or plant surfaces. fupress.netfmach.it By combining microbes that produce different classes of antimicrobial compounds, these formulations can overcome the limitations of individual agents and provide more robust and sustainable disease management in diverse agricultural settings. fupress.net

Cross-Talk with Other Lipopeptides (e.g., Surfactin, Fengycin) in Mixed Cultures

A clear example of synergy is seen in the interaction between Bacillomycin D and surfactin homologues produced by B. amyloliquefaciens strain SD-32. While surfactins alone have weak antifungal activity, they act synergistically with Bacillomycin D to suppress gray mold disease on cucumber leaves. nih.gov Interestingly, this synergy was not observed in vitro against the pathogen Botrytis cinerea itself, suggesting that the combined action of these lipopeptides may interfere with the infection process on the plant surface rather than directly killing the fungus. nih.gov This highlights the importance of the ecological context in these molecular interactions. The regulation of their synthesis is also interconnected; a mutant B. subtilis strain unable to produce bacillomycin and fengycin was found to produce significantly higher levels of surfactin, indicating a regulatory cross-talk in their biosynthetic pathways. researchgate.net

Table 2: Summary of Interactions between Bacillomycin and Other Lipopeptides
Interacting Lipopeptide(s)Type of InteractionObserved OutcomeReference Pathogen/System
FengycinCo-regulationIncreased production in the presence of fungusFusarium oxysporum
SurfactinSynergyEnhanced suppression of gray mold disease on leavesBotrytis cinerea on cucumber
Fengycin & SurfactinAntagonismLowered global antifungal activityVerticillium dahliae
SurfactinCo-regulationIncreased surfactin production when bacillomycin/fengycin synthesis is knocked outB. subtilis Bs916 mutant

Compound Index

Table 3: List of Compounds Mentioned
Compound Name
Amphotericin B
Bacillomycin
Bacillomycin D
This compound
Fengycin
Surfactin

Fungal Resistance and Adaptation Mechanisms

Current Understanding of Fungal Resistance to Iturinic Lipopeptides

Despite the widespread use and efficacy of iturinic lipopeptides as antifungal agents, current research indicates a notable absence of reported fungal resistance mechanisms specifically against this class of compounds. nih.gov This contrasts with the observed emergence of resistance to conventional synthetic antifungal drugs, such as azoles, which often occurs through mechanisms like target gene mutations (e.g., cyp51 or erg11), overexpression of drug targets, or the activation of efflux pumps. biosynth.com

Iturinic lipopeptides, including Bacillomycin (B12659051) D, Bacillomycin F, and Bacillomycin L, exert their fungicidal effects by interacting directly with the fungal cell membrane. nih.govsigmaaldrich.com This membrane-targeting action, which results in the formation of ion-conducting pores or phospholipid-lipopeptide sterol complexes, is believed to be a robust mechanism that may be less susceptible to the development of resistance compared to agents targeting specific enzymes or metabolic pathways. nih.govsigmaaldrich.com For instance, studies have shown that iturin A can severely damage the plasma membranes of fungi like Fusarium graminearum, inhibiting hyphae growth. sigmaaldrich.com Bacillomycin D has also been confirmed to target both the cell wall and plasma membrane, causing leakage of intracellular organelles. sigmaaldrich.com

While some studies have explored reduced sensitivity of certain fungal strains to other lipopeptide families, such as fengycin, these observations have not extended to iturinic lipopeptides like iturin A or mycosubtilin (B72517), suggesting distinct interactions and potential differences in resistance pathways for various lipopeptide classes. The broad-spectrum antifungal activity and the direct membrane disruption mechanism of iturinic lipopeptides contribute to their continued effectiveness and the lack of documented resistance. herts.ac.uk

Proposed Mechanisms of Fungal Adaptation or Tolerance (Theoretical)

Given the absence of reported resistance to iturinic lipopeptides, any discussion of fungal adaptation or tolerance remains largely theoretical, drawing from known mechanisms of resistance to other membrane-active antimicrobial agents or general stress responses in fungi. Potential theoretical mechanisms that fungi might employ to adapt to or tolerate the presence of iturinic lipopeptides could include:

Alterations in Cell Membrane Composition: Since iturinic lipopeptides primarily target the fungal cell membrane, fungi might theoretically alter the composition of their membrane lipids or sterols (e.g., ergosterol) to reduce the binding affinity or inhibit the pore-forming ability of these compounds. Changes in sterol and phospholipid levels have been observed to influence sensitivity to other membrane-active agents.

Activation of Efflux Pumps: While more commonly associated with smaller molecular weight drugs, fungi could theoretically upregulate efflux pumps to actively transport the lipopeptides out of the cell before they can accumulate to effective concentrations and cause significant membrane damage. This is a common mechanism of multidrug resistance in fungi. biosynth.com

Enzymatic Degradation: Fungi might evolve or acquire enzymes capable of degrading or modifying the chemical structure of the lipopeptide, rendering it inactive. This mechanism is observed for resistance to various antibiotics.

Stress Response Pathways: Fungal cells could activate specific stress response pathways to counteract the cellular damage induced by membrane disruption or oxidative stress caused by lipopeptides. For example, iturin A has been shown to induce oxidative stress in Aspergillus niger, leading to mitochondrial damage. Fungi might develop mechanisms to mitigate such oxidative damage.

Biofilm Formation: Fungi can form biofilms, which are complex communities encased in an extracellular matrix. Biofilms often provide a physical barrier and alter the physiological state of fungal cells, leading to increased tolerance to various antifungal agents. nih.gov This could theoretically reduce the penetration or efficacy of lipopeptides.

Cell Wall Modifications: While the primary target is the membrane, modifications to the fungal cell wall could potentially act as a preliminary barrier, reducing the initial interaction or access of the lipopeptide to the underlying plasma membrane.

These theoretical mechanisms highlight potential avenues for fungal adaptation, though experimental evidence specifically demonstrating such resistance or tolerance to Bacillomycin Fc or other iturinic lipopeptides is currently lacking in scientific literature. The unique and potent membrane-disrupting action of these lipopeptides may present a significant challenge for fungi to overcome through conventional resistance strategies.

Advanced Methodologies in Bacillomycin Fc Research

Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Mechanistic Insights

Omics technologies provide a holistic view of biological systems by analyzing large sets of molecules, offering profound mechanistic insights into Bacillomycin (B12659051) Fc production and its biological effects. These high-throughput approaches measure transcripts, proteins, and small biological molecules, defining the fields of transcriptomics, proteomics, and metabolomics, respectively. iarc.fr

Genomics: Genomic analysis is crucial for identifying the biosynthetic gene clusters (BGCs) responsible for producing Bacillomycin Fc and other antimicrobial metabolites in Bacillus species. nih.gov For instance, genome mining tools like antiSMASH are widely used to predict BGCs for nonribosomal peptides (NRPs) and polyketides (PKs), revealing the secondary metabolic potential of microorganisms. researchgate.netnih.govfrontiersin.orgd-nb.infoscispace.com This approach is essential for the rapid screening of Bacillus strains for specific gene markers associated with antimicrobial activity. mdpi.com Bacillus amyloliquefaciens, for example, has been shown to possess 11 gene clusters involved in the synthesis of antimicrobial metabolites, including bacillomycin. nih.gov

Transcriptomics: Transcriptome profiling, which analyzes the complete set of RNA transcripts, is a dynamic technique used to understand gene expression in response to various stimuli. frontiersin.org Illumina sequencing, a transcriptomic technology, has been employed to study the molecular mechanisms by which Bacillomycin D-C16 (a related bacillomycin) induces disease resistance in cherry tomato. nih.govresearchgate.net This research identified numerous differentially expressed genes (DEGs) and revealed the activation of key pathways, including phenylpropanoid biosynthesis, hormone signal transduction, and plant-pathogen interactions. nih.govresearchgate.net

Table 1: Differentially Expressed Genes (DEGs) in Cherry Tomato Treated with Bacillomycin D-C16

Time Point (h)Number of DEGs
12358
242231

Data derived from transcriptomic analysis of Bacillomycin D-C16-treated cherry tomato. nih.gov

Proteomics: Proteomics, the study of the entire set of proteins, complements genomic and transcriptomic data by providing insights into the functional expression of genetic information. iarc.frfrontiersin.org When integrated with other omics, proteomics contributes to an integrated understanding of functions from the genome to the metabolome and phenotypic characteristics. frontiersin.org A combined proteomics and metabolomics approach with functional genomics can elucidate stress biology and aid in identifying molecular markers. frontiersin.org

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecules and metabolites within a biological system. iarc.frfrontiersin.org In the context of Bacillomycin research, metabolomics, alongside other omics, offers an integrated view of metabolic pathways. frontiersin.org For instance, Bacillomycin D-C16 has been shown to induce the synthesis of defense-related metabolites such as phenolic acids and lignin (B12514952), highlighting the metabolic changes triggered by these compounds. nih.govresearchgate.net

Advanced Chromatographic and Spectroscopic Techniques for Analyzing Biosynthetic Intermediates and Metabolites

Advanced analytical chemistry techniques are indispensable for the isolation, identification, and structural elucidation of this compound, its analogues, and their biosynthetic intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique widely used for the separation, purification, identification, and quantification of lipopeptides, including bacillomycins. mdpi.com It has been successfully applied to analyze crude extracts and isolate various compounds, such as bacillibactin and bacillomycin D analogues, demonstrating its utility in separating highly similar structures. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (e.g., LC-MS), is critical for confirming the identity and determining the molecular weight of lipopeptides and their precursors. nih.govmdpi.comoup.comfigshare.com LC-MS analyses have been used to propose structures of bacillomycin D analogues with different fatty acid moieties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about complex molecules. It is routinely used for the comprehensive structural elucidation of bacillomycins and their analogues, including the assignment of proton (¹H) and carbon (¹³C) NMR data. nih.govresearchgate.netoup.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another spectroscopic technique used to confirm the identity of lipopeptides by analyzing their characteristic functional groups. oup.com

Microscopic Techniques for Visualizing Cellular and Subcellular Interactions

Microscopic techniques, particularly fluorescence microscopy, offer visual insights into the cellular and subcellular interactions of this compound and other antimicrobial peptides.

Fluorescence Microscopy: This versatile technique is highly effective for characterizing antimicrobial peptides (AMPs), allowing researchers to measure their membrane interactions and cellular localization. nih.gov It facilitates the study of subcellular interaction mechanisms and can be used for in vivo imaging. mdpi.com Fluorescence microscopy enables the visualization of subcellular components, organelles, and molecules, providing greater insight into their structure, function, and localization within cells. semanticscholar.org Advanced forms, such as super-resolution microscopy (e.g., STED), push the boundaries of spatial resolution, enabling the precise localization of compounds within cells and the investigation of endocytic pathways. mdpi.com

Bioinformatic Tools for Gene Cluster Analysis and Pathway Prediction

Bioinformatics plays a pivotal role in analyzing genomic data to predict biosynthetic gene clusters and infer metabolic pathways, accelerating the discovery and understanding of natural products like this compound.

AntiSMASH (Antibiotics and Secondary Metabolite Analysis Shell): AntiSMASH is a widely used bioinformatics tool for the in silico prediction and annotation of biosynthetic gene clusters (BGCs) in microbial genomes. researchgate.netnih.govfrontiersin.orgd-nb.infoscispace.comfrontiersin.org It helps in identifying the potential for secondary metabolite production, including nonribosomal peptides and polyketides, by analyzing the genetic sequences encoding the biosynthetic machinery. researchgate.net

BAGEL4: This bioinformatic tool is also utilized for the in silico prediction of gene clusters involved in secondary metabolite synthesis. researchgate.net

MIBiG Database: The Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database is a valuable resource used in conjunction with bioinformatics tools to compare newly identified gene clusters with known and characterized BGCs, aiding in the distinction between novel and previously described pathways. researchgate.net

General Bioinformatic Analysis: Beyond specific tools, bioinformatics encompasses the integration of computer science, mathematics, and statistics to derive knowledge from vast biological datasets. iarc.fr This includes predicting structural elements encoded by secondary metabolic gene clusters and inferring the specificity of adenylation domains in nonribosomal peptide synthetases (NRPSs) for their amino acid substrates. researchgate.net

Future Research Perspectives

Deeper Elucidation of Molecular Mechanisms of Action and Plant Induction

A critical area for future research involves a more profound understanding of the molecular mechanisms by which Bacillomycin (B12659051) Fc exerts its antifungal activity and induces plant defense responses. Current knowledge indicates that Bacillomycin Fc disrupts fungal cell membranes by forming pores, leading to the leakage of essential nutrients and ions and ultimately cell lysis. nih.gov However, the precise molecular interactions and the cascade of events leading to fungal cell death require further elucidation.

Beyond direct antifungal action, related cyclic lipopeptides like Bacillomycin D have been shown to induce multiple pathways of disease resistance in plants, including the phenylpropanoid biosynthesis pathway, hormone signal transduction pathways, and plant-pathogen interactions pathways. citeab.comnih.gov This induction involves increasing transcript levels of key genes, activating defense-related enzymes, and stimulating the accumulation of reactive oxygen species (H2O2). citeab.com Furthermore, these lipopeptides can influence crucial plant transcription factors such as AP2/ERF, NAC, MYB, and WRKY. citeab.comnih.gov Future studies should aim to specifically investigate how this compound triggers these plant defense mechanisms, identifying the specific receptors or signaling molecules involved in plant-Bacillomycin Fc interactions. Understanding the molecular dialogue between Bacillus species and other biocontrol agents is also crucial to identify factors that enhance or inhibit synergistic interactions. nih.gov Research into the effects of Bacillomycin L, another iturin family member, on the expression of genes related to cellular stress, calcium homeostasis, energy metabolism, protein degradation, RNA processing, and carbohydrate metabolism in fungal pathogens also provides a blueprint for similar investigations into this compound. nih.gov

Precision Genetic Engineering for Tailored this compound Production and Efficacy

Advancements in genetic engineering offer significant opportunities to enhance and tailor this compound production and efficacy. Future research will focus on leveraging these techniques to optimize the biosynthesis of this compound within Bacillus strains. Genetic engineering of biocontrol agents has already demonstrated the potential to improve their efficiency and other beneficial traits. nih.gov

Strategies include introducing robust constitutive promoters upstream of biosynthetic gene clusters, similar to how iturin A production was enhanced in Bacillus amyloliquefaciens LL3. nih.gov This approach can lead to augmented yields and improved efficiency of lipopeptide synthesis. Research will also explore knocking out competing metabolic pathways (e.g., those for surfactin (B1297464) or bacillaene (B1261071) synthesis) to redirect cellular resources towards increased this compound production. nih.gov The modular nature of Non-Ribosomal Peptide Synthetases (NRPSs), which are responsible for lipopeptide synthesis, presents an exciting avenue for designing novel NRPSs to synthesize new bioactive peptides or this compound analogues with enhanced properties. wikidata.org Comparative analysis of NRPSs across different Bacillus subtilis strains will facilitate the rational design of these enzymes, enabling combinatorial biosynthesis of antimicrobial products with increased effectiveness. wikidata.org

Development of Advanced Biocontrol Formulations and Delivery Systems

The successful application of this compound as a biocontrol agent in agriculture depends heavily on the development of advanced formulations and effective delivery systems. Future research will focus on optimizing Bacillus-based formulations to maximize their potential in agroecosystems. cenmed.comnih.gov This includes exploring various formulation approaches such as liquid, freeze-drying, and fluid-bed spray-drying, which have been discussed for other biocontrol agents. nih.gov

Key research directions involve developing formulations that ensure the stability and longevity of this compound under diverse environmental conditions, as its related compound Bacillomycin D has shown robust stability across a wide range of temperatures and pH levels. frontiersin.org Innovations in delivery systems will aim to improve the targeted application of this compound, ensuring its effective distribution and persistence in the plant rhizosphere or on plant surfaces. This includes investigating encapsulation technologies, controlled-release mechanisms, and compatible co-formulations with other beneficial microorganisms or biostimulants to enhance its efficacy and broaden its spectrum of activity.

Comprehensive Environmental and Ecological Impact Assessments in Agricultural Systems

As the agricultural industry shifts towards more sustainable practices, comprehensive environmental and ecological impact assessments of this compound in agricultural systems are crucial. Future research will focus on understanding its persistence, mobility, and potential interactions within the soil microbiome and broader ecosystems. This is particularly important given the negative environmental impacts associated with conventional chemical pesticides, which biocontrol agents aim to mitigate. nih.gov

Studies will assess the long-term effects of this compound on soil health, biodiversity, and non-target organisms. Research will also evaluate its potential to contribute to the development of pathogen resistance, although biocontrol agents, with their often multifaceted modes of action, are generally considered to limit such resistance compared to single-target chemical pesticides. nih.gov Continued exploration of Bacillus species diversity and their complex interactions with plants and soil microbiota will be essential to ensure that this compound-based solutions are not only effective but also ecologically sound and contribute to sustainable agricultural practices. cenmed.comnih.gov

Exploration of Novel Biocontrol Targets and Expanded Applications

Beyond its established antifungal properties, future research will explore novel biocontrol targets and expanded applications for this compound. While its role as an agricultural biocontrol agent is well-recognized, investigations into its potential as a preservative in food and cosmetic products, due to its ability to inhibit fungal contaminants, warrant further study. nih.gov

Furthermore, the immunomodulatory and anti-inflammatory activities observed in other iturin antibiotics suggest a potential for this compound in therapeutic applications, although this area requires extensive research to understand the underlying mechanisms and develop suitable formulations. nih.gov The ability of Bacillus species to promote plant growth through mechanisms like phosphate (B84403) solubilization, ACC-deaminase activity, and the synthesis of phytohormones and siderophores also opens avenues for exploring this compound's role in enhancing plant vitality and stress tolerance. cenmed.com Research will also delve into its efficacy against novel plant pathogens, insect pests, and its potential to reduce mycotoxin production by fungi, as seen with Bacillomycin D's ability to reduce deoxynivalenol (B1670258) (DON) and zearalenone (B1683625) (ZEN) production by F. graminearum. frontiersin.org The discovery of Bacillomycin D analogues exhibiting cytotoxicity against human cancer cell lines suggests a broader therapeutic potential that merits further investigation. wikipedia.org

Comparative Studies with Other Cyclic Lipopeptides for Broad-Spectrum Understanding

Comparative studies with other cyclic lipopeptides are essential for a broad-spectrum understanding of their diverse activities and shared mechanisms. This compound belongs to the iturin family, which also includes iturin, bacillomycin D, bacillomycin F, bacillomycin L, mycosubtilin (B72517), and mojavensin. nih.govresearchgate.net This family, along with fengycins and surfactins, represents the major classes of lipopeptides produced by Bacillus species. nih.gov

Future research will involve detailed comparative analyses of the structural variations among these lipopeptides (e.g., fatty acid chain length and amino acid sequences) and their corresponding impacts on antifungal spectrum, potency, and mechanisms of action. Studies have already shown additive interaction effects between different bacillomycin homologues, suggesting the potential for synergistic combinations to enhance efficacy and reduce cytotoxicity. nih.govnih.govnih.gov Understanding the distribution of these lipopeptides among different Bacillus subtilis group species can provide insights into their evolutionary significance and guide the selection of strains for specific biocontrol applications. nih.gov Such comparative research will not only optimize the use of this compound but also contribute to the discovery and development of new lipopeptide-based solutions for a wide range of biological control challenges.

Q & A

Q. How is Bacillomycin Fc identified and quantified in microbial samples?

Methodological Answer: this compound can be identified using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). Key precursor ions ([M + H]⁺, [M + Na]⁺) and retention times (e.g., ~35 min for C16 variants) are compared to reference standards. Quantification relies on calibration curves derived from pure compounds, with exact mass measurements (e.g., m/z 1059.56 for C16 this compound) ensuring specificity . For validation, tandem MS (MS/MS) fragmentation patterns and isotopic distribution analysis are recommended.

Q. What experimental designs are optimal for assessing this compound’s antifungal activity?

Methodological Answer: Use a dual approach:

  • In vitro assays : Disk diffusion or broth microdilution methods with standardized fungal strains (e.g., Aspergillus flavus), reporting MIC (minimum inhibitory concentration) values. Include controls for solvent effects (e.g., DMSO) and positive controls (e.g., amphotericin B).
  • Mechanistic studies : Fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to visualize cell membrane disruption, a hallmark of lipopeptide activity. Statistical analysis (ANOVA, Tukey’s post-hoc test) should confirm dose-response relationships .

Q. How can researchers address contradictions in this compound’s cytotoxic effects across studies?

Methodological Answer: Discrepancies may arise from variations in:

  • Cell lines : Tumor cell origin (e.g., HeLa vs. MCF-7) and passage number affect sensitivity.
  • Compound purity : Chromatographic purity (>95%) is critical; impurities in crude extracts may confound results.
  • Assay conditions : Optimize exposure time (e.g., 24–72 hr) and serum content in media, which can sequester lipopeptides. Meta-analysis of published IC₅₀ values with standardized reporting (e.g., ±SEM) is advised .

Advanced Research Questions

Q. What genetic engineering strategies enhance this compound production in Bacillus spp.?

Methodological Answer: Overexpress key genes in the nonribosomal peptide synthetase (NRPS) pathway (e.g., comA, spo0A) via inducible promoters (e.g., IPTG-regulated Ptac). Transcriptome analysis (RNA-seq) of high-yield mutants can identify upregulated genes (e.g., acs for acetyl-CoA synthase). Homologous recombination using temperature-sensitive plasmids (e.g., pKS2) enables precise NRPS module editing, such as repositioning the thioesterase (TE) domain to alter lipopeptide chain length .

Q. How does this compound’s lipid tail length (C14–C17) influence its bioactivity?

Methodological Answer: Purify homologs (C14–C17) via preparative HPLC and compare:

  • Antimicrobial potency : Longer chains (C16–C17) exhibit stronger membrane penetration via hydrophobic interactions, reducing MIC values by 30–50% compared to C14 .
  • Cytotoxicity : C16 shows higher apoptosis induction in cancer cells (e.g., 58.6% inhibition in HeLa at 50 μg/mL) via G0/G1 phase arrest, validated by flow cytometry .
  • Stability : C17 homologs may aggregate in aqueous solutions; use dynamic light scattering (DLS) to monitor particle size during storage.

Q. What transcriptomic approaches elucidate this compound’s role in biofilm inhibition?

Methodological Answer: Compare wild-type and this compound-deficient mutants (ΔbacD) via RNA-seq. Key steps:

  • Biofilm induction : Culture Bacillus spp. in low-iron media to simulate stress.
  • Differentially expressed genes (DEGs) : Focus on quorum sensing (e.g., luxS), extracellular matrix genes (e.g., epsA), and regulators (e.g., abrB). Validate with qRT-PCR and LacZ reporter strains.
  • Functional enrichment : Use GO and KEGG pathways to link DEGs to biofilm dispersion phenotypes .

Methodological Considerations

Q. How should researchers design studies to evaluate this compound’s environmental persistence?

Methodological Answer: Conduct microcosm experiments with soil/water samples, monitoring this compound degradation via LC-MS/MS. Parameters:

  • Half-life calculation : Fit decay curves to first-order kinetics.
  • Biotic vs. abiotic factors : Autoclave controls distinguish microbial degradation from hydrolysis.
  • Ecotoxicity : Assess impact on non-target organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

Methodological Answer: Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. For transcriptomic data, apply Benjamini-Hochberg correction to control false discovery rates (FDR <0.05). Power analysis (e.g., G*Power) ensures adequate sample size for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.